Tert-butyl 4-(aminomethyl)phenethylcarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[4-(aminomethyl)phenyl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-10,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOOPSISNWRGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094689-12-9 | |
| Record name | tert-butyl 4-(aminomethyl)phenethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Reactivity Profiling
Reactions Involving the Carbamate (B1207046) Protecting Group
Transformations of the Carbamate Moiety
The tert-butyl carbamate (Boc) group is a widely utilized amine protecting group in organic synthesis, primarily due to its stability under many reaction conditions and its facile removal under specific acidic conditions. total-synthesis.comorganic-chemistry.orgfishersci.co.uk The primary transformation of this moiety is its cleavage, or deprotection, to reveal the free amine.
Acid-Catalyzed Deprotection: The most common method for the removal of the Boc group is through acidolysis. masterorganicchemistry.com Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are frequently employed. jk-sci.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com This carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. masterorganicchemistry.comjk-sci.com
Other acidic reagents capable of cleaving the Boc group include hydrochloric acid (HCl) and p-toluenesulfonic acid. jk-sci.comyoutube.com The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups within the molecule. acsgcipr.org
Alternative Deprotection Methods: While acid-catalyzed cleavage is prevalent, other methods for Boc group removal have been developed. Thermal deprotection can occur at high temperatures. masterorganicchemistry.com Additionally, certain Lewis acids may be used. For instance, ZnBr2 in CH2Cl2 can selectively cleave secondary N-Boc groups. jk-sci.com A catalytic method employing the tris-4-bromophenylamminium radical cation, known as "magic blue," in the presence of triethylsilane has also been reported for the mild cleavage of tert-butyl carbamates. organic-chemistry.orgresearchgate.net
Conversion to Other Functional Groups: Beyond simple deprotection, the N-Boc group can be transformed into other functionalities. A one-pot method allows for the conversion of N-Boc protected amines into amides. rsc.org This process involves the in situ generation of an isocyanate intermediate, which then reacts with a Grignard reagent to form the corresponding amide. rsc.org
| Transformation | Reagents and Conditions | Outcome | Citation |
|---|---|---|---|
| Acid-Catalyzed Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Cleavage of Boc group to yield the primary amine | jk-sci.com |
| Acid-Catalyzed Deprotection | Hydrochloric Acid (HCl) | Cleavage of Boc group to yield the primary amine | youtube.com |
| Catalytic Deprotection | Tris(4-bromophenyl)aminium ("Magic Blue"), Triethylsilane (Et3SiH) | Mild cleavage of the C-O bond in the carbamate | organic-chemistry.org |
| Thermolytic Deprotection | High temperatures (e.g., >180°C) | Cleavage of Boc group, often under vacuum | masterorganicchemistry.com |
| Conversion to Amide | 1. 2-Chloropyridine, Trifluoromethanesulfonyl anhydride (Tf2O); 2. Grignard Reagent (R-MgBr) | One-pot conversion of the N-Boc group to an N-acyl group (amide) | rsc.org |
Aromatic Functionalization of the Phenethyl Core
The benzene ring of the phenethyl core is susceptible to substitution reactions, allowing for the introduction of various functional groups. The existing substituents—the N-Boc protected aminomethyl group—influence the regioselectivity of these reactions.
Electrophilic and Nucleophilic Aromatic Substitutions
Electrophilic Aromatic Substitution (EAS): The N-Boc-aminomethyl group attached to the aromatic ring is an activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already substituted by the ethylcarbamate chain, electrophilic substitution is expected to occur primarily at the positions ortho to the aminomethyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The specific conditions for these reactions would need to be carefully selected to be compatible with the Boc protecting group, which is sensitive to strong acids often used as catalysts in EAS. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for this electron-rich benzene ring. nih.gov SNAr reactions typically require an aromatic ring substituted with strong electron-withdrawing groups and a good leaving group (like a halide), neither of which is present in the parent structure of Tert-butyl 4-(aminomethyl)phenethylcarbamate. youtube.com Therefore, to make the phenethyl core susceptible to nucleophilic attack, it would first need to be functionalized with appropriate groups, for example, through halogenation followed by nitration.
Directed Ortho-Metalation and Lithiation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org
In the context of this compound, the carbamate moiety itself is a potential directing group. N-Boc protected anilines and benzylamines are known to be effective DMGs. researchgate.netsemanticscholar.org The lithiation of N-Boc protected benzylamines using a strong base like s-butyllithium (s-BuLi), often in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), typically occurs at the ortho position of the aromatic ring. researchgate.netwhiterose.ac.uk
For the subject compound, the N-Boc group on the phenethyl side chain could potentially direct lithiation to the C-3 and C-5 positions of the aromatic ring. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO2) to introduce a wide range of substituents with high regiocontrol. wikipedia.org
| Reaction Type | Reagents/Conditions | Expected Position of Substitution | Potential Product | Citation |
|---|---|---|---|---|
| Electrophilic Substitution (Bromination) | Br2, Lewis Acid (e.g., FeBr3) | Ortho to aminomethyl group | 3-Bromo derivative | nih.gov |
| Electrophilic Substitution (Nitration) | HNO3, H2SO4 (mild conditions) | Ortho to aminomethyl group | 3-Nitro derivative | nih.gov |
| Directed Ortho-Metalation | 1. s-BuLi, TMEDA, THF, -78°C | Ortho to ethylcarbamate group | 3-Lithio derivative | wikipedia.orgbaranlab.org |
| DoM followed by Electrophilic Quench | 2. Electrophile (e.g., (CH3)2CO) | Ortho to ethylcarbamate group | 3-(1-hydroxy-1-methylethyl) derivative | wikipedia.org |
Stability and Degradation Pathways Under Research Conditions
The stability of this compound is a critical factor in its handling, storage, and use in synthetic procedures. The Boc-carbamate linkage is the most labile part of the molecule.
The compound is generally stable under basic and nucleophilic conditions, as well as to many reducing and oxidizing agents, which is a key advantage of the Boc protecting group. organic-chemistry.org However, it is sensitive to acidic conditions. Exposure to strong acids leads to the degradation pathway described previously: cleavage into the deprotected amine, carbon dioxide, and tert-butyl derived byproducts. total-synthesis.comjk-sci.com The liberated tert-butyl cation is a reactive electrophile that can potentially alkylate other nucleophilic species present in the reaction mixture, leading to side products. organic-chemistry.org To prevent these side reactions, scavengers such as anisole or thiophenol are sometimes added during deprotection. organic-chemistry.org
Thermally, while purified tert-butyl carbamates are relatively stable, they can undergo thermolytic cleavage at elevated temperatures. researchgate.netorgsyn.org The compound is expected to be stable when stored under dry conditions at room temperature.
Applications in Investigational Compound Development and Pre Clinical Research
Design and Synthesis of Derivatives for Biological Studies
The core structure of Tert-butyl 4-(aminomethyl)phenethylcarbamate serves as a versatile template for generating libraries of derivatives. The primary amine allows for the introduction of a wide array of substituents, while the Boc-protected amine can be deprotected to enable further chemical modifications. This flexibility is crucial for probing the interactions between the synthesized molecules and their biological targets.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. By systematically altering the structure of a lead compound and observing the corresponding changes in its potency and selectivity, researchers can identify the key molecular features responsible for its therapeutic effects. The phenethylcarbamate scaffold has been utilized in SAR studies to explore the requirements for binding to various biological targets. Modifications to the aromatic ring, the ethyl linker, and the terminal amino group can significantly impact the biological activity of the resulting derivatives.
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to make it a suitable candidate for clinical trials. This process involves improving its potency, selectivity, and pharmacokinetic profile while minimizing off-target effects and toxicity. The this compound scaffold can be instrumental in this process. For instance, the tert-butyl carbamate (B1207046) group can improve metabolic stability and oral bioavailability of a potential drug candidate. Medicinal chemists can strategically modify the scaffold to fine-tune the compound's properties, leading to the identification of optimized drug candidates.
In Vitro Biological Target Modulation and Inhibition Studies
The derivatives synthesized from the this compound scaffold are often evaluated in in vitro assays to determine their ability to modulate or inhibit specific biological targets. These studies provide crucial insights into the mechanism of action of the compounds and their potential therapeutic applications.
Protein kinases play a crucial role in cell signaling and are attractive targets for the development of cancer therapeutics. Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is often observed in cancer. Haspin kinase is essential for proper chromosome alignment during mitosis. The development of selective inhibitors for these kinases is an active area of research. While direct evidence of derivatives of this compound targeting CDK2 or Haspin is not extensively documented in publicly available literature, the general principles of kinase inhibitor design often involve a scaffold that can be elaborated to interact with the ATP-binding pocket of the kinase. The phenethylcarbamate core could potentially serve as such a scaffold, with modifications aimed at achieving specific interactions with the target kinase.
Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions and are involved in various physiological and pathological processes, including angiogenesis, inflammation, and cancer metastasis. The αvβ3 and α5β1 integrins are particularly important targets for therapeutic intervention. Small molecules that can modulate the activity of these integrins are of significant interest. The design of integrin modulators often involves mimicking the Arg-Gly-Asp (RGD) peptide sequence, which is a natural ligand for many integrins. The this compound scaffold could be utilized to position pharmacophoric elements that mimic the RGD motif, thereby enabling the resulting derivatives to bind to and modulate the activity of αvβ3 and α5β1 integrins.
The versatility of the this compound scaffold extends beyond kinases and integrins. The ability to introduce diverse chemical functionalities allows for the exploration of its potential to interact with a wide range of other enzymes and receptors. By employing various synthetic strategies, researchers can generate libraries of compounds for screening against different biological targets, potentially leading to the discovery of novel therapeutic agents for various diseases.
Role as Intermediate in Complex Organic Synthesis for Research Applications (e.g., Lacosamide intermediate)
This compound serves as a valuable intermediate in the multi-step synthesis of complex organic molecules utilized in research and development. Its bifunctional nature, possessing both a primary amine and a Boc-protected amine, allows for sequential and controlled chemical transformations. This is particularly advantageous in the construction of intricate molecular architectures.
While various synthetic routes to the anticonvulsant drug Lacosamide have been described, the direct use of this compound is not prominently featured in the most common pathways. wikipedia.orgacs.org The established syntheses of Lacosamide typically commence from D-serine, which undergoes a series of reactions including N-acetylation, amidation with benzylamine, and O-methylation. wikipedia.org Alternative strategies involve intermediates like (R)-N-Benzyl-2-N-Boc-amino-3-Hydroxy propanamide.
However, the structural components of this compound make it a plausible precursor for the synthesis of Lacosamide analogues or other neurologically active compounds. The phenethylcarbamate moiety is a key feature in a number of biologically active molecules. The presence of a reactive aminomethyl group allows for the introduction of various side chains and functional groups, while the Boc-protected amine provides a stable yet readily cleavable site for further derivatization. This versatility makes it a useful building block for creating novel compounds for screening and pre-clinical evaluation.
The general synthetic utility of carbamate-containing compounds is well-established in medicinal chemistry, where they can serve as starting materials and intermediates for a wide range of therapeutic agents. nih.gov
Combinatorial Chemistry and Library Synthesis Utilizing the Compound
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse, yet structurally related, molecules, known as a chemical library. nih.gov These libraries are then screened for biological activity to identify lead compounds in drug discovery. This compound is an ideal building block for combinatorial library synthesis due to its distinct chemical functionalities.
The primary aminomethyl group provides a reactive handle for the attachment of a wide array of chemical moieties. This can be achieved through various reactions, such as amide bond formation with a library of carboxylic acids, reductive amination with a collection of aldehydes, or sulfonamide formation with diverse sulfonyl chlorides. The tert-butoxycarbonyl (Boc) protecting group on the phenethylamino nitrogen is stable under many reaction conditions used to modify the aminomethyl group. nih.gov Subsequently, the Boc group can be readily removed under acidic conditions to reveal a second reactive site for further diversification, allowing for the creation of even larger and more complex libraries.
The use of carbamates, in general, is a cornerstone of combinatorial chemistry, particularly in the solid-phase synthesis of small molecule libraries. nih.govacs.org The ability to systematically vary the substituents at two different points on the this compound scaffold allows for the generation of a vast number of unique compounds from a relatively small number of starting materials. This approach significantly accelerates the discovery of novel molecules with desired biological properties. For instance, a library of carbamates was successfully prepared and screened for activity as γ-secretase inhibitors. researchgate.netnih.gov
| Reaction Type for Library Synthesis | Reactant Class | Resulting Functional Group |
| Acylation | Carboxylic Acids | Amide |
| Reductive Amination | Aldehydes/Ketones | Secondary Amine |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Urea (B33335) Formation | Isocyanates | Urea |
Metabolic Stability in Research Models (e.g., microsomal stability)
Metabolic stability is a critical parameter evaluated during pre-clinical drug development, as it influences the in vivo half-life and oral bioavailability of a compound. bioivt.comresearchgate.net A compound that is rapidly metabolized by the liver will be cleared from the body quickly, potentially limiting its therapeutic efficacy. One of the most common in vitro methods to assess metabolic stability is the microsomal stability assay. creative-bioarray.combioduro.comevotec.com
This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. creative-bioarray.com The compound of interest, in this case, this compound, would be incubated with liver microsomes (from human or animal species) in the presence of necessary cofactors like NADPH. bioduro.comevotec.com The concentration of the compound is measured at various time points to determine its rate of degradation.
The results of a microsomal stability assay are typically reported as the half-life (t½) of the compound and its intrinsic clearance (CLint). bioduro.comnuvisan.com A short half-life and high intrinsic clearance would indicate low metabolic stability, suggesting that the compound may be rapidly cleared in vivo. Conversely, a long half-life and low intrinsic clearance would suggest good metabolic stability. This information is crucial for researchers to decide whether a compound has a suitable pharmacokinetic profile to be advanced as a potential drug candidate or if structural modifications are needed to improve its metabolic properties. researchgate.net
| Parameter | Description | Indication of High Stability | Indication of Low Stability |
| Half-life (t½) | The time it takes for the concentration of the compound to be reduced by half. | Long | Short |
| Intrinsic Clearance (CLint) | The measure of the intrinsic ability of the liver to metabolize a drug. | Low | High |
Advanced Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment, connectivity, and stereochemistry of the constituent atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of Tert-butyl 4-(aminomethyl)phenethylcarbamate is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The tert-butyl group will present as a sharp singlet, typically integrating to nine protons, in the upfield region of the spectrum. The protons of the ethyl bridge will appear as two triplets, while the methylene protons of the aminomethyl group will likely be a singlet or a doublet depending on the coupling with the amine proton. The aromatic protons will manifest as a set of doublets, characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. Key resonances will include those for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate (B1207046), the aliphatic carbons of the ethyl and aminomethyl groups, and the aromatic carbons of the phenethyl moiety. The chemical shifts of these signals are indicative of their electronic environment.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| tert-butyl | ~1.5 | Singlet | 9H |
| -CH₂- (ethyl) | ~2.8 | Triplet | 2H |
| -CH₂- (ethyl) | ~3.4 | Triplet | 2H |
| -CH₂- (aminomethyl) | ~3.8 | Singlet | 2H |
| Aromatic | ~7.1-7.3 | Multiplet | 4H |
| -NH- (carbamate) | ~6.5 | Broad Singlet | 1H |
| -NH₂ (amino) | ~1.6 | Broad Singlet | 2H |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C(CH₃)₃ | ~28 |
| C(CH₃)₃ | ~80 |
| C=O | ~155 |
| -CH₂- (ethyl) | ~36 |
| -CH₂- (ethyl) | ~42 |
| -CH₂- (aminomethyl) | ~45 |
| Aromatic C-H | ~128-130 |
| Aromatic C-substituted | ~135-140 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is pivotal for identifying the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong, broad band in the region of 3400-3200 cm⁻¹ would be indicative of the N-H stretching vibrations of the primary amine and the secondary carbamate. The C-H stretching vibrations of the aromatic and aliphatic moieties would appear around 3100-2850 cm⁻¹. A prominent, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the carbamate group. Bending vibrations for the N-H groups are expected in the 1650-1500 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. The symmetric stretching of the C-C bonds of the tert-butyl group and the ethyl chain will also be observable.
Interactive Data Table: Key Predicted Vibrational Frequencies
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| N-H (amine/carbamate) | 3400-3200 (broad) | 3400-3200 (weak) | Stretching |
| C-H (aromatic) | 3100-3000 | 3100-3000 | Stretching |
| C-H (aliphatic) | 2980-2850 | 2980-2850 | Stretching |
| C=O (carbamate) | ~1700 (strong) | ~1700 (medium) | Stretching |
| N-H | 1650-1500 | 1650-1500 (weak) | Bending |
| C=C (aromatic) | 1600-1450 | 1600-1450 (strong) | Stretching |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₂₂N₂O₂), the calculated monoisotopic mass is approximately 250.1681 Da. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, confirming the molecular formula.
Fragmentation analysis, often performed using techniques such as collision-induced dissociation (CID), provides valuable structural information. The fragmentation of tert-butyl carbamates typically involves the loss of the tert-butyl group as isobutylene (56 Da) or a tert-butyl radical (57 Da), followed by the loss of carbon dioxide (44 Da). For this compound, characteristic fragmentation pathways would likely involve cleavage of the ethyl bridge and the aminomethyl group.
Interactive Data Table: Predicted HRMS Data and Fragmentation
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 251.1754 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | 195.0972 | Loss of isobutylene |
| [M-Boc+H]⁺ | 151.1022 | Loss of the Boc group |
| [C₈H₁₀N]⁺ | 120.0813 | Cleavage at the ethyl bridge |
Studies on the fragmentation of other t-Boc substituted compounds have shown that under electrospray ionization collision-induced dissociation (ESI-CID), the primary product ions are often formed by the loss of isobutylene (C₄H₈) and the subsequent loss of carbon dioxide (CO₂). doaj.org
X-ray Crystallography for Solid-State Structural Elucidation
While no crystal structure for this compound has been reported in the searched literature, a recent study on a new polymorph of the isomer tert-butyl (2-aminophenyl)carbamate highlights the type of detailed structural information that can be obtained. researchgate.net This study revealed a monoclinic crystal system with two crystallographically-independent molecules in the asymmetric unit, providing insights into conformational variations and the hydrogen bonding network. researchgate.net Such an analysis for the title compound would be invaluable for a complete solid-state characterization.
No Theoretical and Computational Chemistry Investigations Found for this compound
Extensive searches for scholarly articles and research data concerning theoretical and computational chemistry investigations of this compound have yielded no specific studies. Consequently, detailed information regarding its quantum chemical calculations, molecular dynamics simulations, Hirshfeld surface analysis, and electrostatic potential mapping is not available in the current scientific literature.
The requested sections and subsections, which include:
Theoretical and Computational Chemistry Investigations
Electrostatic Potential Mapping
could not be populated with the required detailed research findings and data tables as no published research was identified for this specific compound. The searches performed did not uncover any papers presenting Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) calculations, nor any that detailed its conformational landscape through molecular dynamics, analyzed its intermolecular interactions via Hirshfeld surface analysis, or mapped its electrostatic potential.
Therefore, a comprehensive article structured around the provided outline cannot be generated at this time due to the absence of relevant scientific research on Tert-butyl 4-(aminomethyl)phenethylcarbamate.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Research Contexts
In silico ADME prediction utilizes computational models to estimate the pharmacokinetic properties of a chemical compound, providing an early indication of its potential as a drug candidate. These methods analyze the molecule's structure to predict its behavior in the body.
For this compound, no specific in silico ADME studies have been published. A theoretical investigation would typically involve using various software platforms (like SwissADME, pkCSM, or GastroPlus®) to calculate a range of physicochemical and pharmacokinetic parameters.
Hypothetical Data Table for ADME Prediction:
Below is an example of the types of parameters that would be calculated in such a study. Note: These are not actual predicted values for this compound and are for illustrative purposes only.
| Property Category | Parameter | Predicted Value | Significance in Drug Discovery |
| Physicochemical | Molecular Weight | N/A | Influences size-related diffusion and transport. |
| LogP (Lipophilicity) | N/A | Affects solubility, absorption, and membrane permeability. | |
| Water Solubility | N/A | Crucial for formulation and absorption. | |
| Absorption | Caco-2 Permeability | N/A | Predicts intestinal absorption rate. |
| Human Intestinal Absorption | N/A | Estimates the percentage of drug absorbed from the gut. | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | N/A | Indicates potential for CNS activity or side effects. |
| Plasma Protein Binding | N/A | Affects the amount of free drug available to act on targets. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | N/A | Predicts potential for drug-drug interactions. |
| Excretion | Total Clearance | N/A | Estimates the rate at which the drug is removed from the body. |
Without published research, no data is available to populate such a table for this compound.
Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. Ligand-based drug design uses the knowledge of molecules known to be active (ligands) to design new, potentially more potent ones, especially when the structure of the biological target is unknown.
A prerequisite for a QSAR or ligand-based study is a dataset of structurally related compounds with measured biological activity against a specific target. There are no published studies identifying a biological target for this compound or a series of active analogs, making it impossible to conduct or report on such an investigation.
Should such data become available, a typical QSAR study would involve:
Data Collection: Assembling a series of chemical analogs with their corresponding biological activities (e.g., IC₅₀ values).
Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.
Model Development: Using statistical methods to build a mathematical model that links the descriptors to the biological activity.
Model Validation: Rigorously testing the model's predictive power.
This validated model could then be used to predict the activity of new, unsynthesized compounds, guiding further research. Currently, no such models involving this compound have been reported in the scientific literature.
Emerging Research Perspectives and Methodological Advancements
Development of Novel Synthetic Transformations for Carbamate (B1207046) Analogues
The synthesis of carbamate analogues is an area of dynamic research, aimed at creating structurally diverse molecules for various applications. Modern synthetic organic chemistry offers several innovative strategies that move beyond traditional methods, focusing on efficiency, milder reaction conditions, and functional group tolerance. organic-chemistry.orgorganic-chemistry.org
One prominent approach involves the three-component coupling of amines, carbon dioxide (CO2), and halides. organic-chemistry.org This method is advantageous as it utilizes CO2, an abundant C1 synthon, under mild conditions, often facilitated by cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org Another innovative route is the Curtius rearrangement of a carboxylic acid. This process, which proceeds through an acyl azide (B81097) intermediate, allows for the formation of tert-butyl carbamates at low temperatures and is compatible with a wide range of functional groups. organic-chemistry.org
Catalysis plays a crucial role in the development of new transformations. Indium triflate has been shown to effectively catalyze the synthesis of primary carbamates from alcohols using urea (B33335) as a safe and environmentally friendly carbonyl source. organic-chemistry.org Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for synthesizing N-Boc-protected anilines and other aryl carbamates from aryl halides. sigmaaldrich.com For instance, the reaction of cholesteryl chloroformate with various amines, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), significantly reduces reaction times for creating cholesterol-derived carbamate derivatives. researchgate.net These advanced catalytic systems offer high yields and broad applicability.
The table below summarizes some novel synthetic transformations applicable to the creation of carbamate analogues.
| Transformation Type | Key Reagents/Catalysts | Description | Advantages |
| Three-Component Coupling | Amines, CO2, Halides, Cs2CO3, TBAI | Efficiently forms carbamates by coupling three components under mild conditions. organic-chemistry.org | Utilizes CO2; mild conditions; avoids overalkylation. organic-chemistry.org |
| Curtius Rearrangement | Carboxylic Acid, Di-tert-butyl dicarbonate (B1257347), NaN3 | Generates an isocyanate intermediate via an acyl azide, which is then trapped to form the carbamate. organic-chemistry.org | High yields at low temperatures; tolerates various functional groups. organic-chemistry.org |
| Catalytic Carbamoylation | Alcohols, Urea, Indium Triflate | Utilizes urea as a carbonyl source to form primary carbamates from a wide range of alcohols. organic-chemistry.org | Eco-friendly carbonyl source; good to excellent yields. organic-chemistry.org |
| Palladium-Catalyzed Cross-Coupling | Aryl Halides, Sodium Cyanate (B1221674), Alcohols, Palladium catalyst | Couples aryl halides with sodium cyanate in the presence of an alcohol to form aryl carbamates. organic-chemistry.org | Provides direct access to a variety of aryl carbamates and thiocarbamates. organic-chemistry.org |
| Organocatalyzed Synthesis | Cholesteryl Chloroformate, Amines, DMAP | DMAP catalyzes the reaction between a chloroformate and an amine to yield carbamate derivatives. researchgate.net | Reduced reaction times compared to conventional methods. researchgate.net |
Advanced Analytical Techniques for Trace Analysis and Impurity Profiling
The detection and quantification of carbamates at trace levels, along with the characterization of impurities, are critical for quality control and research. Modern analytical chemistry provides a suite of powerful techniques capable of achieving high sensitivity, selectivity, and accuracy.
High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS), are the cornerstone methods for carbamate analysis. nih.govhpst.cz Techniques like LC-electrospray ionization-mass spectrometry (LC-ESI-MS) allow for the detection of N-methyl carbamates in water samples at concentrations as low as 0.10 µg/L. nih.gov For more complex matrices such as food products, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides excellent sensitivity and specificity, with limits of detection in the range of 0.050–2.0 µg/kg. hpst.cznih.gov The use of short analytical columns can significantly increase sample throughput, making these methods suitable for high-volume screening. researchgate.net
Impurity profiling, which is essential for understanding synthesis pathways and ensuring product purity, increasingly relies on high-resolution mass spectrometry (HRMS). Gas chromatography-high resolution mass spectrometry (GC-HRMS), combined with chemometric analysis like principal component analysis (PCA), can effectively establish links between starting materials and synthetic products by identifying unique chemical impurity profiles. helsinki.fi This approach has been successfully used to link carbamate synthesis products to their specific starting material batches. helsinki.fi
The following table details advanced analytical techniques used for carbamate analysis.
| Technique | Coupled Detector | Primary Application | Key Performance Metrics |
| Solid-Phase Extraction (SPE) - HPLC | Electrospray Ionization Mass Spectrometry (ESI-MS) | Trace analysis of carbamates in water. nih.gov | Limits of Detection (LOD): 0.5 to 3 ng/L. nih.gov |
| Ultra-High Performance Liquid Chromatography (UHPLC) | Tandem Mass Spectrometry (MS/MS) | Determination of carbamate residues in complex matrices like ginger. hpst.cz | LODs: 0.050–2.0 µg/kg; Recoveries: 70.9–119%. hpst.cz |
| LC-MS/MS QTRAP System | Quadrupole-Linear Ion Trap Mass Spectrometer | Quantification and confirmation of pesticide residues in food. nih.gov | LODs: 0.2–2.0 μg kg−1; Recoveries: 88.1% to 118.4%. nih.gov |
| Gas Chromatography (GC) | High-Resolution Mass Spectrometry (HRMS) | Chemical impurity profiling and linkage of products to starting materials. helsinki.fi | Enables differentiation of synthesis batches based on impurity patterns. helsinki.fi |
High-Throughput Screening in Academic Research for New Applications
High-throughput screening (HTS) has become an indispensable tool in academic research for rapidly evaluating large libraries of compounds to identify molecules with desired biological activities or material properties. mdpi.com This approach accelerates the discovery of new applications for compounds like Tert-butyl 4-(aminomethyl)phenethylcarbamate and its analogues. HTS methodologies involve the use of automated robotic systems, microplates, and sensitive detectors to perform thousands of experiments in a short period. mdpi.com
In the context of drug discovery, HTS can be used to screen carbamate libraries against specific biological targets, such as enzymes or receptors. mdpi.com For example, spectrophotometric assays based on the inhibition of acetylcholinesterase have been developed to screen for the presence of carbamate pesticides in food matrices. mdpi.com This principle can be adapted to discover new enzyme inhibitors for therapeutic purposes.
Computational models are also integrated with HTS to predict the activity of compounds before they are synthesized or tested experimentally. nih.gov Multitarget quantitative structure-activity relationship (mt-QSAR) models, for instance, can predict the neuroprotective or neurotoxic effects of carbamates across hundreds of different pharmacological assays. nih.gov Such computational screening can prioritize candidates for further experimental validation, saving significant time and resources. nih.gov These simulations have demonstrated high accuracy, correctly predicting outcomes in a large number of cases. nih.gov
| HTS Approach | Technology/Method | Application Area | Example/Outcome |
| Biological Screening | Spectrophotometric Acetylcholinesterase Assay | Food safety, toxicology | Rapidly screens for the presence of acetylcholinesterase-inhibiting carbamates in food extracts. mdpi.com |
| Computational Screening | Multitarget QSAR (mt-QSAR) Models | Drug discovery, neurosciences | Prediction of neuroprotective effects of rasagiline (B1678815) carbamates across over 400 pharmacological tests. nih.gov |
| General Drug Discovery | Automated Robotic Systems, Microplate Readers | Identification of therapeutic candidates | Screening of large compound libraries to identify molecules with specific biological activities like enzyme inhibition. mdpi.com |
| Genomics | CRISPR-Cas9 Screening | Functional genomics | Identification of gene functions and potential targets for therapies, a field where novel small molecules could be applied. mdpi.com |
Interdisciplinary Research Integrating Chemical Biology and Material Science
The structural features of this compound position it at the intersection of chemical biology and material science, opening avenues for interdisciplinary research. The carbamate functional group is a key structural motif in many biologically active molecules and is also a fundamental linkage in important polymers. wikipedia.orgnih.gov
In chemical biology , the carbamate moiety is recognized for its ability to mimic a peptide bond while offering greater stability against enzymatic degradation. nih.gov This property makes carbamate-containing molecules valuable as probes to study biological systems or as scaffolds for drug design. Research often focuses on the role of carbamates as enzyme inhibitors, particularly targeting serine hydrolases like acetylcholinesterase. taylorandfrancis.comnih.gov The Boc (tert-butoxycarbonyl) protecting group is also central to peptide synthesis, a cornerstone of chemical biology research. The bifunctional nature of the target compound, with a protected amine and a free amine, makes it a useful building block for creating complex molecular probes or libraries of compounds for screening.
In material science , the carbamate linkage is the defining feature of polyurethanes, a highly versatile class of polymers. wikipedia.org While the subject compound itself is not a monomer for polyurethane production, its analogues could be designed for incorporation into novel polymers with specific properties. Research in this area explores the synthesis of metal-carbamato complexes, which can serve as precursors in material chemistry and catalysis. nih.govresearchgate.net Furthermore, amine-containing compounds are investigated for CO2 capture technologies, where the reversible reaction between an amine and CO2 forms a carbamate salt, offering a potential route for carbon sequestration. taylorandfrancis.comnih.gov The integration of biological functionalities into materials, such as creating biocompatible polymers or functional surfaces, represents a significant area of growth where carbamate chemistry is highly relevant.
Q & A
Q. What are the key synthetic routes for tert-butyl 4-(aminomethyl)phenethylcarbamate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl carbamates are often synthesized via coupling reactions using Boc-protected amines and activated carbonyl intermediates. Optimization may include:
- Catalyst selection : Use of coupling agents like HATU or EDCI for amide bond formation.
- Temperature control : Maintaining low temperatures (0–5°C) during sensitive steps to minimize side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .
- Data Reference :
| Parameter | Typical Value | Source |
|---|---|---|
| Purity (HPLC) | ≥95% (UV: 254/280 nm) | Academic study |
| Common Byproducts | Unreacted amines |
Q. How can researchers confirm the structural identity of This compound using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze and spectra for characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm in , carbamate carbonyl at δ ~155 ppm in ).
- HRMS/ESI-MS : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) .
- IR : Detect carbamate C=O stretching (~1680–1720 cm) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data for tert-butyl carbamate derivatives?
- Methodological Answer :
- Dose-response studies : Validate activity across multiple concentrations to rule out assay-specific artifacts.
- Target engagement assays : Use techniques like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding.
- Metabolic stability testing : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives due to rapid metabolism .
Q. How can computational modeling guide the design of tert-butyl carbamate derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Predict binding modes to biological targets (e.g., kinases, enzymes) using software like AutoDock or Schrödinger.
- ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and cytochrome P450 interactions.
- QSAR studies : Corrogate structural modifications (e.g., substituents on the phenyl ring) with activity data to identify critical pharmacophores .
Q. What experimental approaches mitigate solubility challenges during in vitro assays for This compound?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
- pH adjustment : Prepare buffers (e.g., PBS at pH 7.4) to stabilize ionizable groups.
- Dynamic light scattering (DLS) : Monitor aggregation in real-time to adjust concentration thresholds .
Safety and Handling
Q. What are the recommended safety protocols for handling tert-butyl carbamate derivatives in laboratory settings?
- Methodological Answer :
- Engineering controls : Use fume hoods for weighing and synthesis steps.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Spill management : Absorb solids with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in the synthesis of This compound?
- Methodological Answer :
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.
- Quality control (QC) : Establish strict specifications for intermediates (e.g., purity ≥98% by HPLC).
- Documentation : Record detailed reaction parameters (e.g., stirring speed, solvent lot numbers) to identify variability sources .
Biological Applications
Q. What in vitro models are suitable for evaluating the bioactivity of This compound in kinase inhibition studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
